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molecular formula C10H11BrO3 B1586439 Methyl 5-bromo-2-methoxy-3-methylbenzoate CAS No. 722497-32-7

Methyl 5-bromo-2-methoxy-3-methylbenzoate

Cat. No. B1586439
M. Wt: 259.1 g/mol
InChI Key: VZOOZLRJMORZTC-UHFFFAOYSA-N
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Patent
US08383821B2

Procedure details

Methyl 5-bromo-2-methoxy-3-methylbenzoate (2.26 g, 8.7 mmol) was dissolved in methylene chloride (30 mL), cooled to −78° C., and treated with diisobutylaluminum hydride (1 M in methylene chloride, 26.1 mL, 26.1 mmol). After stirring at −78° C. for 1 h the reaction was quenched by a few drops of methanol (until no bubbling was observed) followed by addition of excess saturated sodium potassium tartarate (2 mL). The reaction was stirred at room temperature overnight. The layers were separated and the organic layer washed with brine (2×), dried over sodium sulfate, and concentrated to afford 2.0 g (quant). 1H-NMR (CDCl3, 500 MHz) δ 7.30-7.31 (m, 1H), 7.21-7.22 (m, 1H), 4.62 (s, 2H), 3.71 (s, 3H), 2.23 (s, 3H).
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
26.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH3:14])[C:5]([O:12][CH3:13])=[C:6]([CH:11]=1)[C:7](OC)=[O:8].[H-].C([Al+]CC(C)C)C(C)C>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([CH3:14])[C:5]([O:12][CH3:13])=[C:6]([CH2:7][OH:8])[CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.26 g
Type
reactant
Smiles
BrC=1C=C(C(=C(C(=O)OC)C1)OC)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
26.1 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring at −78° C. for 1 h the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was quenched by a few drops of methanol (until no bubbling
ADDITION
Type
ADDITION
Details
followed by addition of excess saturated sodium potassium tartarate (2 mL)
STIRRING
Type
STIRRING
Details
The reaction was stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer washed with brine (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford 2.0 g (quant)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
BrC=1C=C(C(=C(C1)CO)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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